molecular formula C10H15N3 B13942064 N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine

N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13942064
M. Wt: 177.25 g/mol
InChI Key: FTGDNLYFAPFTDS-UHFFFAOYSA-N
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Description

N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of cyclopropyl hydrazine with 1-methyl-3,5-dicyclopropyl-1H-pyrazole-4-carboxaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the reaction. The mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reaction time. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes, owing to its reactive nature and stability.

Mechanism of Action

The mechanism of action of N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-5-ylamine: A structurally similar compound with a simpler structure, used in similar applications.

    3-Methyl-1H-pyrazol-5-amine: Another related compound with different substitution patterns, offering distinct reactivity and applications.

    N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A compound with additional nitro groups, used in energetic materials.

Uniqueness

N,3-dicyclopropyl-1-methyl-1H-pyrazol-5-amine stands out due to its unique cyclopropyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for the synthesis of novel heterocyclic systems and potential therapeutic agents.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N,5-dicyclopropyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N3/c1-13-10(11-8-4-5-8)6-9(12-13)7-2-3-7/h6-8,11H,2-5H2,1H3

InChI Key

FTGDNLYFAPFTDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NC3CC3

Origin of Product

United States

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